![molecular formula C12H22N6S2 B080497 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- CAS No. 14764-02-4](/img/structure/B80497.png)
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body, which are responsible for the growth and proliferation of cancer cells and microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of microorganisms, and reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- in lab experiments is its ability to selectively target cancer cells and microorganisms without affecting healthy cells. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and monitoring.
Orientations Futures
There are several future directions for the research on 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis-. One of the most promising areas of research is the development of new drugs based on this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields, such as agriculture and environmental science.
In conclusion, 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- is a chemical compound that has shown great promise in various fields, including medicine, biology, and chemistry. Its potential applications in the development of new drugs and its ability to selectively target cancer cells and microorganisms make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of 2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- involves the reaction of 1,4-piperazine with formaldehyde and thiourea. This reaction results in the formation of the compound, which can be purified through recrystallization.
Applications De Recherche Scientifique
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- has been extensively studied for its potential applications in various fields, including medicine, biology, and chemistry. One of the most promising applications of this compound is in the development of new drugs. It has been shown to have antimicrobial, antifungal, and anticancer properties, making it a potential candidate for the treatment of various diseases.
Propriétés
Numéro CAS |
14764-02-4 |
|---|---|
Nom du produit |
2-Imidazolidinethione, 1,1'-[1,4-piperazinediylbis(methylene)]bis- |
Formule moléculaire |
C12H22N6S2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
1-[[4-[(2-sulfanylideneimidazolidin-1-yl)methyl]piperazin-1-yl]methyl]imidazolidine-2-thione |
InChI |
InChI=1S/C12H22N6S2/c19-11-13-1-3-17(11)9-15-5-7-16(8-6-15)10-18-4-2-14-12(18)20/h1-10H2,(H,13,19)(H,14,20) |
Clé InChI |
TZPIFQGYUOKWNB-UHFFFAOYSA-N |
SMILES isomérique |
C1CN(C(=N1)S)CN2CCN(CC2)CN3CCN=C3S |
SMILES |
C1CN(C(=S)N1)CN2CCN(CC2)CN3CCNC3=S |
SMILES canonique |
C1CN(C(=S)N1)CN2CCN(CC2)CN3CCNC3=S |
Autres numéros CAS |
14764-02-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



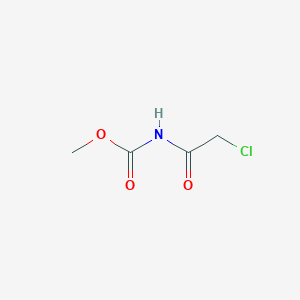
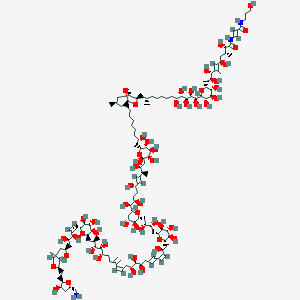
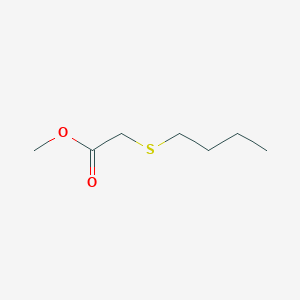
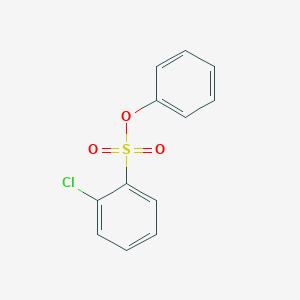
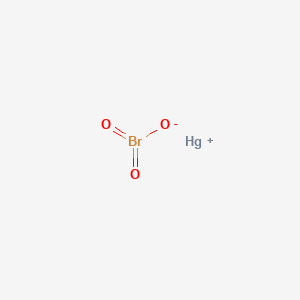
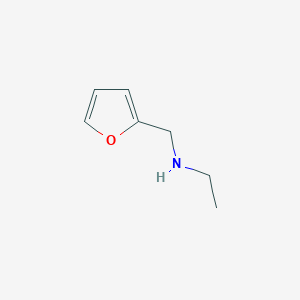
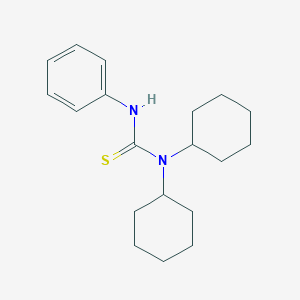
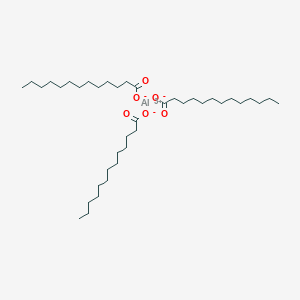
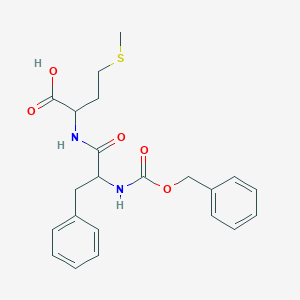

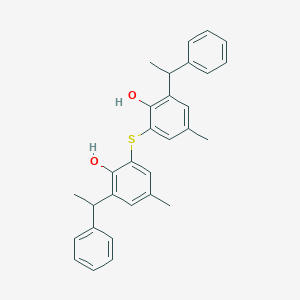
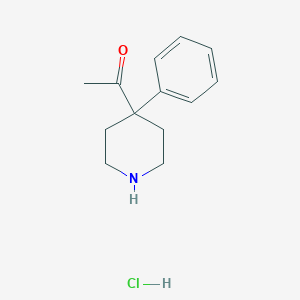
![7-methyl-12H-benzo[c]phenarsazinine](/img/structure/B80441.png)
![3-[(1-Naphthylmethyl)amino]propan-1-OL](/img/structure/B80442.png)